molecular formula C22H44N2O2S2 B563227 N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide CAS No. 1189685-87-7

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

Cat. No. B563227
CAS RN: 1189685-87-7
M. Wt: 466.933
InChI Key: NQSLUQLRQBLHJD-AITKEJORSA-N
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Description

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (DTDP) is a chemical compound that has gained attention in scientific research due to its unique properties. DTDP is a dithiol compound that can be synthesized using various methods.

Mechanism Of Action

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide exerts its effects through its ability to donate or accept electrons, which leads to the formation of disulfide bonds. These disulfide bonds can then interact with various molecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has been shown to have various biochemical and physiological effects. It can scavenge free radicals, inhibit inflammatory cytokines, and protect against oxidative stress. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can also modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in lab experiments is its ability to act as a redox-active compound, making it useful in electrochemical sensors. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is also relatively stable and can be easily synthesized and purified. However, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be toxic at high concentrations and can interact with other molecules in unpredictable ways, leading to potential artifacts in experiments.

Future Directions

There are several future directions for research involving N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. One area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another area of research is its use in electrochemical sensors for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide and its interactions with other molecules.

Synthesis Methods

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be synthesized using various methods, including the reaction of 3,3'-dithiodipropionic acid with n-octylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide. Another method involves the reaction of 3,3'-dithiodipropionic acid with n-octanol in the presence of a catalyst such as p-toluenesulfonic acid. The synthesized N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be purified using column chromatography or recrystallization.

Scientific Research Applications

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is its use as a redox-active compound in electrochemical sensors. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can act as an electron donor or acceptor, making it useful in detecting various analytes such as heavy metals, pesticides, and neurotransmitters.
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory cytokines makes it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLUQLRQBLHJD-AITKEJORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

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